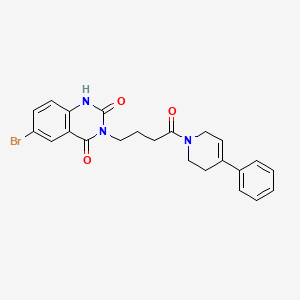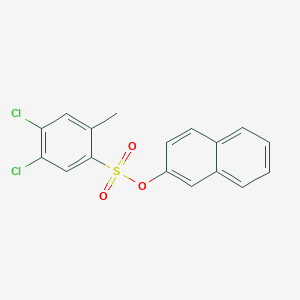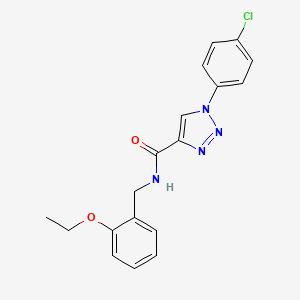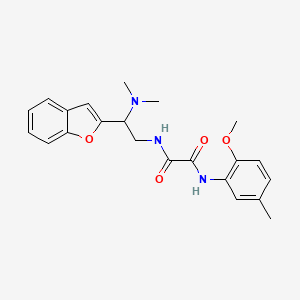![molecular formula C10H12ClNS B2362051 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline CAS No. 1511522-12-5](/img/structure/B2362051.png)
4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline is a chemical compound with the CAS Number: 1511522-12-5 . It has a molecular weight of 213.73 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The Inchi Code is 1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 .Physical And Chemical Properties Analysis
The physical form of this compound is oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 213.73 .Applications De Recherche Scientifique
Synthesis and Characterization
- 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline has been used in the synthesis of novel compounds. For instance, Clerici et al. (1999) described the synthesis of oxazolones and their use as starting materials for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, highlighting the role of similar compounds in advanced chemical synthesis (Clerici, Gelmi, & Pocar, 1999).
Electro-emissive Devices
- Aniline derivatives, including this compound, have applications in the development of electro-emissive devices (EEDs). Wang et al. (2020) explored the use of sulfuric acid-doped copolymer films from aniline and haloanilines, demonstrating their potential in infrared (IR) thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Corrosion Inhibition
- Derivatives of aniline like this compound have been studied for their corrosion inhibition properties. Daoud et al. (2014) synthesized an aniline derivative and examined its effectiveness as a corrosion inhibitor in acid solutions, highlighting the compound's utility in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Medicinal Chemistry
- Aniline derivatives are also important in medicinal chemistry. Lednicer et al. (1979) discussed the synthesis and evaluation of 4-(1-adamantyloxy)aniline and related compounds as hypobetalipoproteinemic agents, indicating the medical relevance of such chemicals (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).
Environmental Chemistry
- In environmental chemistry, the biotransformation and adsorption characteristics of chloroanilines, including compounds similar to this compound, have been studied. Kuhn and Suflita (1989) investigated the sequential reductive dehalogenation of chloroanilines by microorganisms in methanogenic aquifers, contributing to our understanding of bioremediation strategies (Kuhn & Suflita, 1989).
Safety and Hazards
The safety information for 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
4-chloro-3-(cyclopropylmethylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPOUGLYALDMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=C(C=CC(=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2361972.png)
![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)




![Tert-butyl N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B2361983.png)
![N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2361984.png)
![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)
![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)
